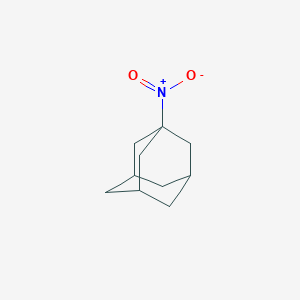![molecular formula C11H18N2O3 B116613 (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pirrolidinil]-2-pentenoato de etilo CAS No. 328086-61-9](/img/structure/B116613.png)
(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pirrolidinil]-2-pentenoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester” is a complex organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The compound has a molecular weight of 558.666 Da . It is also known by its systematic names such as "ethyl (2E,4S)-4- { [ (2S)-2- { [N- (tert-butoxycarbonyl)-L-valyl]amino}-2-phenylacetyl]amino}-5- [ (3S)-2-oxopyrrolidin-3-yl]pent-2-enoate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its SMILES notation: "CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(c2ccccc2)NC(=O)C(C©C)NC(=O)OC©©C" . This notation provides a text-based representation of the compound’s structure, including its atomic connectivity and stereochemistry .
Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions and results in the formation of a carboxylic acid and an alcohol . Other reactions include reduction with reagents like lithium aluminum hydride, and reaction with Grignard reagents .
Physical And Chemical Properties Analysis
Esters, including this compound, are often characterized by lower boiling points than those of the acids or alcohols of nearly equal weight . This is due to the absence of the polar hydroxyl group, which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds . The solubility degree of ester in water is less than that of the corresponding acid due to the absence of polar hydroxyl group .
Aplicaciones Científicas De Investigación
Síntesis fotocatalítica de derivados de éster
Los ésteres y sus derivados juegan un papel crucial en la síntesis de varios productos farmacéuticos y productos químicos finos. El compuesto en cuestión se puede utilizar en procesos fotocatalíticos para sintetizar derivados de éster. Estas reacciones a menudo implican mecanismos de transferencia de un solo electrón o transferencia de energía, que son esenciales para crear moléculas complejas para medicamentos como el clopidogrel y la eszopiclona .
Investigación en síntesis orgánica
En química orgánica, este compuesto se puede utilizar para estudiar diferentes mecanismos de reacción, como la adición de ácidos carboxílicos a olefinas, que es un método importante para producir ésteres industrialmente .
Nutraceúticos y suplementos
Los derivados de este compuesto pueden encontrar aplicaciones en la industria nutraceútica, particularmente en la síntesis de ésteres de ácido eicosapentaenoico de alta pureza (EPA-EE), que se utilizan en suplementos de ácidos grasos poliinsaturados omega-3 .
Mecanismo De Acción
The exact mechanism of action of E-PACE is still under investigation. However, it is believed that the compound acts as an inhibitor of acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, E-PACE is thought to modulate calcium channels, which are important for the proper functioning of neurons. Finally, the compound is believed to have anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
E-PACE has been studied extensively for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, the compound has been studied for its potential role in modulating calcium channels, which are important for the proper functioning of neurons. Finally, the compound has been investigated for its potential anti-inflammatory properties and its potential role in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of E-PACE in laboratory experiments has several advantages. The compound is relatively easy to synthesize and has a wide range of potential applications in various scientific research fields. Additionally, the compound has been studied extensively, which makes it easier to design experiments with the compound. However, there are also some limitations to the use of E-PACE in laboratory experiments. The compound is relatively expensive to synthesize and can be difficult to store and handle due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for the research of E-PACE. The compound could be studied further for its potential use as an inhibitor of acetylcholinesterase, as a modulator of calcium channels, and as an anti-inflammatory agent. Additionally, the compound could be studied for its potential role in the treatment of neurodegenerative diseases. Finally, further research could be done to investigate the potential use of E-PACE in drug development.
Métodos De Síntesis
E-PACE is a synthetic compound that can be synthesized from a variety of starting materials. The most commonly used method for the synthesis of E-PACE is the condensation reaction between ethyl-2-oxo-3-pyrrolidinyl acetate and glycine ethyl ester. This reaction is catalyzed by a base, typically triethylamine, and proceeds in an aqueous medium at a temperature of 40-60 °C. The reaction is typically complete in 1-2 hours.
Propiedades
IUPAC Name |
ethyl (E,4S)-4-amino-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-2-16-10(14)4-3-9(12)7-8-5-6-13-11(8)15/h3-4,8-9H,2,5-7,12H2,1H3,(H,13,15)/b4-3+/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHTKSVKMJEGA-DXMIZCBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)








